molecular formula C12H13N B11915420 6-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole

6-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole

Cat. No.: B11915420
M. Wt: 171.24 g/mol
InChI Key: DOZLMOQQCQXYIT-UHFFFAOYSA-N
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Description

6-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole is a heterocyclic compound that belongs to the indole family. Indoles are prominent in both natural and synthetic products due to their biological and pharmaceutical importance. This compound features a fused cyclopentane ring with a methyl group at the 6th position, making it a unique structure within the indole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, which is a well-established method for constructing indole rings. This method typically involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core .

Another method involves the cyclization of 2-(cyclopent-2-enyl)anilines in the presence of iodine, which leads to the formation of 3-iodo-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indoles . This intermediate can then be further modified to introduce the methyl group at the 6th position.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis due to its efficiency and high yield. The use of microwave irradiation can significantly reduce reaction times, making the process more suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Indoloquinones

    Reduction: Hexahydro derivatives

    Substitution: N-alkylated or N-acylated indoles

Mechanism of Action

The mechanism of action of 6-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with various molecular targets and pathways. Indole derivatives are known to inhibit the production of prostaglandins, which are involved in inflammation and pain . Additionally, they can form inter- and intrastrand cross-links with DNA, leading to antitumor activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole is unique due to the presence of the methyl group at the 6th position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its pharmacological properties compared to other indole derivatives.

Properties

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

6-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole

InChI

InChI=1S/C12H13N/c1-8-5-6-10-9-3-2-4-11(9)13-12(10)7-8/h5-7,13H,2-4H2,1H3

InChI Key

DOZLMOQQCQXYIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(N2)CCC3

Origin of Product

United States

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